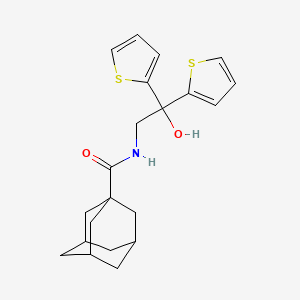

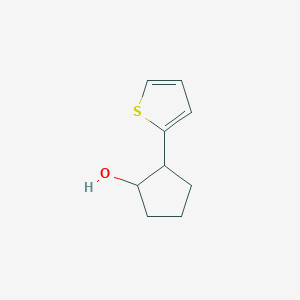

(3r,5r,7r)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3r,5r,7r)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)adamantane-1-carboxamide is a chemical compound that is commonly referred to as HTA-1. It is a derivative of adamantane and has been found to exhibit a range of biological activities.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

Adamantane derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For example, adamantane-isothiourea hybrid derivatives showed potent broad-spectrum antibacterial activity against pathogenic bacteria and also demonstrated in vivo oral hypoglycemic activity in streptozotocin-induced diabetic rats (Al-Wahaibi et al., 2017).

Tubulin Targeting for Cancer Therapy

Adamantane-based compounds have been explored for their potential as antimitotic agents targeting tubulin in cancer cells. Structural modifications of adamantane-1-acetate derivatives were studied to understand their binding to tubulin and to improve their antiproliferative activities (Zefirov et al., 2020).

Metabolite Profiling and Drug Discovery

Adamantane derivatives have been subject to metabolite profiling to identify potential urinary biomarkers for synthetic cannabinoid intake and to explore their pharmacokinetics and pharmacodynamics. High-resolution mass spectrometric analyses have provided insights into the metabolic pathways of specific adamantane compounds (Gandhi et al., 2015).

Material Science and Polymer Chemistry

The incorporation of adamantane moieties into polymers has been researched for enhancing material properties. For instance, the synthesis and characterization of new polyamides containing adamantyl moieties in the main chain showed that these polymers exhibit high glass transition temperatures and thermal stability, making them suitable for advanced material applications (Chern et al., 1998).

Novel Therapeutics and Drug Design

Adamantane derivatives have been investigated for their therapeutic potential in various disorders, including depression and anxiety. Compounds such as thioadatanserin and its dialkylated products were studied for their partial agonist activities at 5-HT1A receptors and antagonist activities at 5-HT2A receptors, suggesting their potential use in treating mood disorders (Evans et al., 2020).

properties

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2S2/c23-19(20-10-14-7-15(11-20)9-16(8-14)12-20)22-13-21(24,17-3-1-5-25-17)18-4-2-6-26-18/h1-6,14-16,24H,7-13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUCYFUOKAVQOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(C4=CC=CS4)(C5=CC=CS5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2587155.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2587157.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide](/img/structure/B2587163.png)

![1-(3,5-dimethoxyphenyl)-5-(3-(methylthio)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2587166.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2587171.png)

![4-Methoxy-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2587172.png)

![1-(2-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2587174.png)

![2-[3-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2587175.png)